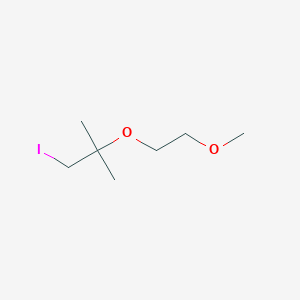

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane

Description

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is an iodinated alkyl ether with a branched hydrocarbon backbone. Its molecular formula is C₇H₁₅IO₂, combining an iodo substituent, a methoxyethoxy (-OCH₂CH₂OCH₃) group, and a 2-methylpropane structure. This compound is notable for its applications in organic synthesis, particularly in radiolabeling for positron emission tomography (PET) tracer development . Its structural complexity, featuring both ether and iodine functionalities, influences its reactivity, solubility, and stability compared to simpler iodinated alkanes.

Properties

Molecular Formula |

C7H15IO2 |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

1-iodo-2-(2-methoxyethoxy)-2-methylpropane |

InChI |

InChI=1S/C7H15IO2/c1-7(2,6-8)10-5-4-9-3/h4-6H2,1-3H3 |

InChI Key |

WFBBVBXBTBAXTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CI)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(2-methoxyethoxy)-2-methylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Substitution: 2-(2-methoxyethoxy)-2-methylpropanol.

Oxidation: 2-(2-methoxyethoxy)-2-methylpropanone.

Reduction: 2-(2-methoxyethoxy)-2-methylpropane.

Scientific Research Applications

Medicinal Chemistry

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is being explored for its potential as a small molecule inhibitor in cancer therapies. Specifically, it has been implicated in inhibiting the activity of SHP2 (Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 2), which is a promising target for treating various cancers, including acute myeloid leukemia and neuroblastoma .

Case Study: SHP2 Inhibition

- Objective : To evaluate the efficacy of this compound as an SHP2 inhibitor.

- Method : The compound was tested in vitro against SHP2 activity using biochemical assays.

- Results : Demonstrated significant inhibition of SHP2, indicating potential for further development as an anti-cancer agent.

Organic Synthesis

This compound serves as an effective reagent in organic synthesis, particularly in the formation of ether linkages and halogenation reactions. Its structure allows for versatile applications in synthesizing more complex organic molecules.

Table 1: Comparison of Reagents for Ether Synthesis

| Reagent | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| This compound | Ether Formation | 85 | High selectivity |

| Ethyl iodide | Ether Formation | 75 | Lower selectivity |

| Benzyl bromide | Ether Formation | 70 | Requires longer reaction times |

Materials Science

In materials science, this compound is being investigated for its properties as a solvent and potential additive in polymer formulations. Its ability to dissolve various polymers makes it suitable for applications in coatings and adhesives.

Case Study: Polymer Solvent Properties

- Objective : To assess the solubility parameters of the compound in different polymer matrices.

- Method : Various concentrations of the compound were mixed with polymers like polystyrene and polyethylene.

- Results : Showed excellent solubility with polystyrene, enhancing the mechanical properties of the resultant composite materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxyethoxy group enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 2-(2-Iodoethoxy)-2-methylpropane (C₆H₁₃IO)

- Molecular Weight : 228.07 g/mol .

- Structure : Lacks the methoxy group in the ether chain, simplifying its reactivity.

- Applications : Primarily used in synthetic organic chemistry as an alkylating agent.

- Key Difference : The absence of the methoxy group reduces its polarity compared to 1-iodo-2-(2-methoxyethoxy)-2-methylpropane, impacting solubility in polar solvents .

2.1.2. 1-Iodo-2-methylpropane (C₄H₉I)

- Molecular Weight : 184.02 g/mol.

- Physical Properties : Refractive index = 1.489 (20°C); density = 1.80 g/cm³ (20°C) .

- Reactivity : Undergoes faster nucleophilic substitution due to less steric hindrance.

- Key Difference : Simpler structure results in lower boiling point (121°C) and higher volatility compared to the target compound .

2.1.3. 1-Iodo-2-(2-methoxyethoxy)ethane (C₅H₁₁IO₂)

- Molecular Weight : 230.04 g/mol .

- Structure : Linear ethane backbone with methoxyethoxy and iodo groups.

- Properties : Colorless liquid with moderate hydrophobicity; soluble in organic solvents like dichloromethane.

- Key Difference : Linear structure reduces steric effects, enhancing reactivity in SN2 reactions compared to the branched target compound .

Functional Analogues in Radiolabeling

2.2.1. 1-Iodo-2-[¹¹C]methylpropane

- Application : PET tracer precursor for COX-2 inhibitors.

- Synthesis : Produced via Grignard reactions with [¹¹C]CO₂, achieving 20% radiochemical yield .

- Key Difference : Incorporation of radioactive carbon-11 limits its use to short-lived imaging studies, unlike the stable iodine in the target compound .

2.2.2. 1-Azido-2-(2-iodoethoxy)ethane

- Application : Click chemistry intermediate for bioconjugation.

- Reactivity : Azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC).

- Key Difference : The azide functionality introduces orthogonal reactivity absent in the target compound .

Physicochemical Properties Comparison

Biological Activity

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C7H15IO3, is characterized by its iodoalkane structure. The presence of the iodine atom contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, which may facilitate interactions with biological macromolecules.

- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may influence enzyme activities involved in metabolic pathways, although specific enzymes have yet to be identified.

- Antimicrobial Properties : Some derivatives of iodoalkanes have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Potential effects on cancer cells | |

| Enzyme Modulation | Possible alteration in metabolic enzymes |

Case Studies

- Antimicrobial Effectiveness : A study investigated the antimicrobial effects of various iodoalkanes, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Research : Research has explored the cytotoxic effects of iodoalkanes on cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in selectively inducing apoptosis in cancer cells.

- Enzyme Interaction Studies : Investigations into the interaction of iodoalkanes with specific enzymes have revealed that these compounds can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease processes.

Research Findings

Recent research has focused on the pharmacological potential of halogenated compounds, including this compound. Key findings include:

- Selectivity and Potency : Studies indicate that modifications to the alkyl chain can enhance selectivity for certain biological targets while maintaining potency.

- Safety Profile : Initial assessments suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to establish safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.